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Compound of Interest

Compound Name: cis-1,3-Pentadiene

Cat. No.: B074190 Get Quote

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of cis-1,3-Pentadiene, tailored for researchers, scientists, and

professionals in drug development.

This technical document provides a comprehensive overview of the key spectroscopic data for

cis-1,3-pentadiene (CAS No: 1574-41-0). The information is presented in a structured format

to facilitate its use in identification, characterization, and quality control applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the ¹H and ¹³C NMR data for cis-1,3-pentadiene.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for cis-1,3-Pentadiene
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Protons
Chemical Shift (δ)
in ppm

Multiplicity
Coupling
Constants (J) in Hz

H-1a (trans to C2-H) ~5.08 d J(H1a, H2) = 16.9

H-1b (cis to C2-H) ~5.01 d J(H1b, H2) = 10.1

H-2 ~6.23 ddd

J(H2, H1a) = 16.9,

J(H2, H1b) = 10.1,

J(H2, H3) = 10.6

H-3 ~5.99 dq
J(H3, H2) = 10.6,

J(H3, H4) = 10.8

H-4 ~5.59 dq
J(H4, H3) = 10.8,

J(H4, H5) = 7.1

H-5 (CH₃) ~1.73 d J(H5, H4) = 7.1

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for cis-1,3-Pentadiene

Carbon Atom Chemical Shift (δ) in ppm

C-1 (CH₂) 114.7

C-2 (CH) 137.5

C-3 (CH) 125.7

C-4 (CH) 129.8

C-5 (CH₃) 12.8

Note: Data is typically acquired with proton decoupling.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of cis-1,3-pentadiene.
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Materials:

cis-1,3-Pentadiene (volatile liquid)

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm)

Pipettes

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation:

In a well-ventilated fume hood, carefully prepare a dilute solution of cis-1,3-pentadiene in

the chosen deuterated solvent. A typical concentration is 1-5% (v/v).

Using a clean pipette, transfer approximately 0.6 mL of the solution into a 5 mm NMR

tube.

Cap the NMR tube securely to prevent evaporation of the volatile sample.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a
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larger number of scans and a longer relaxation delay may be necessary.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling

constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: Key IR Absorption Bands for cis-1,3-Pentadiene
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3080 Medium =C-H stretch (vinyl group)

~3010 Medium =C-H stretch (internal alkene)

~2965, ~2930, ~2870 Medium-Strong C-H stretch (methyl group)

~1650 Medium
C=C stretch (conjugated

diene)

~1605 Medium
C=C stretch (conjugated

diene)

~1440 Medium C-H bend (methyl group)

~990 Strong
=C-H out-of-plane bend (vinyl

group)

~900 Strong
=C-H out-of-plane bend (vinyl

group)

~720 Strong cis C-H out-of-plane bend

Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of neat cis-1,3-pentadiene.

Materials:

cis-1,3-Pentadiene

FT-IR spectrometer with a suitable sample holder (e.g., attenuated total reflectance (ATR) or

salt plates)

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

Background Spectrum:
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Ensure the sample stage (ATR crystal or salt plates) is clean and dry.

Acquire a background spectrum to account for atmospheric and instrument absorptions.

Sample Application:

ATR: Place a small drop of cis-1,3-pentadiene directly onto the ATR crystal.

Salt Plates (NaCl or KBr): In a fume hood, place a drop of the liquid on one salt plate and

carefully place the second plate on top to create a thin film.

Data Acquisition:

Place the sample holder in the spectrometer's sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing and Cleaning:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal or salt plates thoroughly with a suitable solvent and allow them to

dry.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Data Presentation
Table 4: Mass Spectrometry Data for cis-1,3-Pentadiene (Electron Ionization)
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m/z Relative Intensity (%) Proposed Fragment

68 65 [C₅H₈]⁺• (Molecular Ion)

67 100 [C₅H₇]⁺ (Loss of H•)

53 45 [C₄H₅]⁺ (Loss of CH₃•)

41 35 [C₃H₅]⁺

39 50 [C₃H₃]⁺

27 30 [C₂H₃]⁺

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of cis-1,3-pentadiene.

Materials:

cis-1,3-Pentadiene

Volatile solvent (e.g., hexane or dichloromethane)

GC-MS system equipped with a suitable capillary column (e.g., nonpolar or weakly polar)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of cis-1,3-pentadiene in the chosen solvent (e.g., 100 ppm).

Instrument Setup:

Set the GC oven temperature program to ensure good separation from the solvent and

any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp

up.
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Set the MS parameters, including the ionization mode (EI), electron energy (typically 70

eV), and mass range (e.g., m/z 20-200).

Injection and Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized, separated on the GC column, and then introduced into the mass

spectrometer for ionization and analysis.

Data Analysis:

Identify the peak corresponding to cis-1,3-pentadiene in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Analyze the molecular ion and the fragmentation pattern. The spectrum can be compared

to a library database (e.g., NIST) for confirmation.

Mandatory Visualizations
Logical Relationships and Workflows

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Prepare Dilute Solution
(cis-1,3-Pentadiene in Solvent)

GC-MS SystemIntroduce Sample

NMR SpectrometerIntroduce Sample

FT-IR Spectrometer
Introduce Sample

Process Raw Data
(FT, Phasing, Referencing)

Spectral Analysis
(Peak Picking, Integration)

Final Report & Structure
Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b074190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b074190#spectroscopic-data-of-cis-1-3-pentadiene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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